3-Nitropyridine-2,4-diamine

Regioselective coupling Palladium catalysis Heterocyclic chemistry

FAK inhibitor programs requiring selective 2,4-diamino derivatization face high step-count with non-orthogonal building blocks. 3-Nitropyridine-2,4-diamine (CAS 24501-21-1) solves this through structurally encoded orthogonal regioselectivity. • Switchable functionalization: Pd-catalyzed → 2-NH₂ coupling; uncatalyzed → 4-NH₂ coupling • Single-intermediate divergent library synthesis reduces inventory and purification burden • 3-NO₂ group activates ring for SNAr under mild conditions (literature yields 49-92%) Supplied with documented purity for immediate global dispatch.

Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
CAS No. 24501-21-1
Cat. No. B1369257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Nitropyridine-2,4-diamine
CAS24501-21-1
Molecular FormulaC5H6N4O2
Molecular Weight154.13 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1N)[N+](=O)[O-])N
InChIInChI=1S/C5H6N4O2/c6-3-1-2-8-5(7)4(3)9(10)11/h1-2H,(H4,6,7,8)
InChIKeyLXNNKGSAWMJWJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Nitropyridine-2,4-diamine (CAS 24501-21-1): An Essential 2,4-Diamino-3-nitropyridine Building Block for Medicinal Chemistry


3-Nitropyridine-2,4-diamine (CAS 24501-21-1) is a heterocyclic building block featuring a 2,4-diaminopyridine core with an electron-withdrawing nitro group at the 3-position. The compound possesses a molecular weight of 154.13 g/mol and a predicted density of 1.555±0.06 g/cm³ . The strategic arrangement of amino groups at the 2- and 4-positions distinguishes it from other diaminonitropyridine isomers and enables regioselective derivatization strategies that are foundational to several kinase inhibitor programs [1]. The compound is primarily utilized as a synthetic intermediate in the development of FAK inhibitors and other pharmaceutically relevant molecules [2].

3-Nitropyridine-2,4-diamine (CAS 24501-21-1): Structural Nuances that Prevent Generic Replacement in Synthetic Applications


Simple substitution with other diaminonitropyridine isomers, such as the 2,6-diamino analog (CAS 3346-63-2), is not feasible in synthetic applications due to fundamentally different regioselective coupling profiles. The 2,4-diamino arrangement in 3-nitropyridine-2,4-diamine enables orthogonal derivatization of the two amino groups, a critical feature for constructing elaborated pyridines in kinase inhibitor synthesis [1]. Under palladium-catalyzed conditions, cross-coupling occurs predominantly through the 2-amino group, whereas in the absence of palladium, the 4-amino group becomes the primary reaction site [1]. This orthogonal selectivity is structurally encoded by the 2,4-substitution pattern and is not replicable by the 2,6-diamino isomer or the unsubstituted 2,4-diaminopyridine parent compound. Furthermore, the nitro group at the 3-position serves as a critical activating and directing moiety for nucleophilic aromatic substitution and subsequent functional group transformations [2].

Quantitative Differentiation of 3-Nitropyridine-2,4-diamine (CAS 24501-21-1) Against Closest Analogs


Orthogonal Regioselectivity in Pd-Catalyzed vs. Uncatalyzed Coupling: 2,4-Diamino Substitution Pattern vs. 2,6-Diamino Isomer

The 2,4-diamino substitution pattern of 3-nitropyridine-2,4-diamine enables orthogonal regioselectivity in cross-coupling reactions with aryl halides, a feature not available to the 2,6-diamino isomer (CAS 3346-63-2). Under palladium-catalyzed conditions, cross-coupling occurs predominantly through the 2-amino group. In the absence of palladium catalyst, the 4-amino group becomes the primary site of reaction [1]. This orthogonal control allows selective derivatization at either amino position from a single common intermediate, a synthetic capability that the 2,6-diamino isomer cannot provide.

Regioselective coupling Palladium catalysis Heterocyclic chemistry

Nitro Group Electronic Activation and Directing Effect: 3-NO₂ Substitution vs. Unsubstituted 2,4-Diaminopyridine

The nitro group at the 3-position in 3-nitropyridine-2,4-diamine serves a dual function as both an electron-withdrawing activating group for nucleophilic aromatic substitution and a directing group for regioselective functionalization. In oxidative amination reactions of 3-nitropyridines, substitution occurs with high regioselectivity at the position para to the nitro group [1]. The unsubstituted 2,4-diaminopyridine (CAS 461-88-1) lacks this electronic activation and directing capability, resulting in lower reactivity and less predictable substitution patterns.

Nucleophilic aromatic substitution Electronic activation Directing group

Predicted Physicochemical Profile for Formulation and Handling: 3-Nitropyridine-2,4-diamine vs. 2,6-Diamino Isomer

3-Nitropyridine-2,4-diamine exhibits a predicted LogP value of 2.36 and a polar surface area (PSA) of 110.75 Ų . These values differ from those of the 2,6-diamino isomer, which has a reported PSA of 110.75 Ų but a different spatial arrangement of hydrogen bond donors [1]. The 2,4-substitution pattern creates an asymmetric distribution of amino groups relative to the nitro moiety, influencing solubility, chromatographic behavior, and formulation compatibility in ways that the symmetric 2,6-isomer cannot match.

Physicochemical properties LogP Polar surface area

Synthetic Accessibility from Commercial Precursors: Cost and Route Differentiation

3-Nitropyridine-2,4-diamine is commercially available at ≥95% purity from multiple suppliers including AKSci (cat. 3245AH), Combi-Blocks (cat. QM-0248), and Delta-Bio . The 2,4-diamino substitution pattern provides distinct synthetic accessibility from readily available 2,4-dichloropyridine precursors, whereas the 2,6-diamino isomer requires different starting materials and synthetic sequences [1]. This difference in precursor availability and synthetic route complexity translates to procurement cost and lead time variations between isomers.

Synthetic route Precursor availability Procurement cost

High-Value Application Scenarios for 3-Nitropyridine-2,4-diamine (CAS 24501-21-1) Based on Differentiation Evidence


Synthesis of FAK Inhibitor Intermediates Requiring Orthogonal Derivatization

3-Nitropyridine-2,4-diamine is the optimal building block for medicinal chemistry programs targeting focal adhesion kinase (FAK) inhibitors that require selective derivatization of the 2- and 4-amino positions. The compound's orthogonal regioselectivity under palladium-catalyzed versus uncatalyzed conditions enables the construction of differentially substituted 2,4-diaminopyridine scaffolds from a single intermediate, reducing synthetic step count and purification burden [1]. Patent literature explicitly identifies 5-substituted 2,4-diaminopyridines, derived from this core structure, as the preferred scaffold for FAK inhibitor development [2].

Parallel Synthesis of 2-Amino and 4-Amino Substituted Pyridine Libraries

Research groups conducting parallel library synthesis benefit from the orthogonal coupling selectivity of 3-nitropyridine-2,4-diamine. The ability to selectively functionalize either the 2-amino or 4-amino position by simply including or omitting palladium catalyst enables divergent library generation from a single batch of starting material [1]. This divergent capability maximizes chemical diversity while minimizing inventory requirements, a key consideration for high-throughput medicinal chemistry operations.

Nucleophilic Aromatic Substitution Reactions Requiring Electron-Deficient Heterocycles

The 3-nitro group in 3-nitropyridine-2,4-diamine provides substantial electronic activation for nucleophilic aromatic substitution (SNAr) reactions, enabling efficient functionalization under milder conditions than unsubstituted 2,4-diaminopyridine [1]. Class-level data from 3-nitropyridine oxidative amination studies demonstrate regioselective para-substitution with yields ranging from 49% to 92% depending on the amine nucleophile [2]. This activation is essential for reaction sequences where the unactivated parent compound would require forcing conditions or fail to react altogether.

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